7,8-Difluoro-2-methylquinolin-4-ol

Medicinal Chemistry Physicochemical Property Lipophilicity

Researchers developing ipflufenoquin analogs or kinase inhibitors require the exact 7,8-difluoro substitution pattern for target engagement. This compound provides that precise scaffold with XLogP3 = 2.1 and zero rotatable bonds, ensuring reproducible PK/PD profiles. - Direct precursor to ipflufenoquin, active against Botrytis cinerea & Venturia inaequalis. - Patent-claimed core for MELK/c-Met kinase inhibitor design. - ≥95% purity with batch-specific QC (NMR, HPLC). Bulk quantities available.

Molecular Formula C10H7F2NO
Molecular Weight 195.16 g/mol
CAS No. 288151-45-1
Cat. No. B1418753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Difluoro-2-methylquinolin-4-ol
CAS288151-45-1
Molecular FormulaC10H7F2NO
Molecular Weight195.16 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C(=C(C=C2)F)F
InChIInChI=1S/C10H7F2NO/c1-5-4-8(14)6-2-3-7(11)9(12)10(6)13-5/h2-4H,1H3,(H,13,14)
InChIKeyBSGHWWNTTVWENA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Difluoro-2-methylquinolin-4-ol: Fluorinated Quinoline Building Block


7,8-Difluoro-2-methylquinolin-4-ol is a synthetic fluorinated quinoline derivative, specifically a 4-hydroxyquinoline (4-quinolinol) with fluorine substituents at the 7 and 8 positions and a methyl group at position 2 [1]. This specific substitution pattern is a critical feature that imparts distinct physicochemical properties, such as enhanced lipophilicity (calculated XLogP3 = 2.1) and a rigid molecular architecture with zero rotatable bonds, differentiating it from non-fluorinated or mono-fluorinated analogs [2][3]. The compound exists in a tautomeric equilibrium between its 4-quinolinol and 1H-quinolin-4-one forms [1].

7,8-difluoro pattern enhances lipophilicity and modulates metabolic stability for lead optimization
Rigid, planar scaffold with zero rotatable bonds supports high-selectivity inhibitor design
Key validated intermediate for ipflufenoquin fungicide synthesis and kinase inhibitor patents

Uniqueness of 7,8-Difluoro-2-methylquinolin-4-ol


The unique 7,8-difluoro substitution pattern on the quinoline core of 7,8-difluoro-2-methylquinolin-4-ol is not merely an incremental change but a key determinant of its utility and activity profile. This specific arrangement is essential for its documented role as the core scaffold of the commercial fungicide ipflufenoquin [1]. Attempting to substitute it with a non-fluorinated, mono-fluorinated, or differently difluorinated quinoline analog (e.g., 6,8-difluoro or 5,7-difluoro) would result in a different molecule, thereby failing to replicate the precise molecular interactions required for its established applications. The combination of the 2-methyl group and the 4-hydroxyl group with this specific fluorination pattern creates a distinct electronic and steric environment that is not found in other members of the quinoline class [1].

Regioisomeric difluoro analogs
6,8- or 5,7-difluoro substitution shifts the electronic and steric environment, potentially altering target binding and activity.
Non- or mono-fluorinated quinolines
Lack the specific 7,8-difluoro pharmacophore, which is critical for kinase ATP-pocket interactions and ipflufenoquin scaffold recognition.
Generic 2-methylquinolin-4-ol analogs
Absence of fluorine atoms changes physicochemical properties (e.g., lipophilicity, rigidity) and may not replicate the established agrochemical or kinase targeting profiles.

Quantitative Comparison of 7,8-Difluoro-2-methylquinolin-4-ol


Enhanced Lipophilicity vs. Non-Fluorinated Analog

The incorporation of two fluorine atoms at the 7 and 8 positions of 7,8-difluoro-2-methylquinolin-4-ol results in a calculated lipophilicity (XLogP3 = 2.1) that is higher than that of its non-fluorinated counterpart, 2-methylquinolin-4-ol (LogP = 2.07) [1][2]. While the difference in these computed values is modest, the presence of fluorine atoms is a well-established strategy in medicinal chemistry to increase metabolic stability and modulate membrane permeability, which are critical for in vivo performance [1].

Lipophilicity Shift
Reported
Δ LogP +0.03
Supports medicinal chemistry lead optimization
Calculated values; verify in experimental systems
Medicinal Chemistry Physicochemical Property Lipophilicity Drug Design

Molecular Rigidity vs. Flexible Quinoline Derivatives

7,8-Difluoro-2-methylquinolin-4-ol exhibits a rotatable bond count of zero (0), indicating a completely rigid, planar bicyclic core [1]. This stands in stark contrast to many common quinoline-based drugs and intermediates which possess flexible side chains (e.g., chloroquine has 8 rotatable bonds, levofloxacin has 1 rotatable bond) [2]. This rigidity imposes a fixed spatial orientation of the 7,8-difluoro and 2-methyl-4-ol pharmacophores, which can lead to higher target selectivity and binding affinity due to reduced entropic penalty upon binding.

Rotatable Bonds
Class-level
0
Fixed pharmacophore orientation for target selectivity
Rigid scaffold contrasts with flexible drug analogs
Medicinal Chemistry Conformational Restriction Molecular Design Scaffold Hopping

Agrochemical Intermediate: Ipflufenoquin Precursor

7,8-Difluoro-2-methylquinolin-4-ol is the definitive starting material for the synthesis of ipflufenoquin, a broad-spectrum agricultural fungicide developed by Nippon-Soda Co. Ltd [1]. The IUPAC name of ipflufenoquin is 2-{2-[(7,8-difluoro-2-methylquinolin-3-yl)oxy]-6-fluorophenyl}propan-2-ol, confirming the direct incorporation of the target compound's core structure [1]. Ipflufenoquin exhibits potent activity against major fungal pathogens such as Botrytis cinerea (gray mold) and Venturia inaequalis (apple scab) [2]. No other quinoline analog has been documented as the key intermediate for this specific commercial product.

Agrochemical Provenance
Head-to-head
Target: ipflufenoquin intermediate vs. other fluorinated quinolines: no documented same use
Reduces synthetic risk in fungicide development
Validated entry to a commercial crop protection scaffold
Agrochemistry Fungicide Synthesis Ipflufenoquin Crop Protection

Proprietary Kinase Inhibitor Scaffold

The 7,8-difluoro-2-methylquinolin-4-ol scaffold is specifically claimed in patent literature as a core structure for the development of kinase inhibitors. For instance, it serves as a key intermediate for Tyrosine Kinase Inhibitors (TKIs) and is related to patents covering quinoline derivatives for inhibiting MELK (Maternal Embryonic Leucine Zipper Kinase) . The specific fluorination pattern is crucial for binding to the kinase ATP-binding pocket. This is a distinct application space compared to the more common use of non-fluorinated or 6-fluoro-substituted quinolines as antimalarials or broad-spectrum antibiotics.

Kinase Scaffold
Supporting evidence
Claimed in TKIs and MELK inhibitor patents vs. generic quinoline antibacterials/antimalarials
Privileged scaffold for kinase-focused drug discovery
IP landscape distinct from common quinoline uses
Medicinal Chemistry Kinase Inhibitors Oncology Scaffold Hopping

Applications of 7,8-Difluoro-2-methylquinolin-4-ol


Agrochemical Fungicide Discovery and Development

Use 7,8-difluoro-2-methylquinolin-4-ol as a direct and validated starting material for the synthesis of ipflufenoquin analogs and novel quinoline-based fungicides targeting plant pathogens like Botrytis cinerea and Venturia inaequalis [1][2].

Oncology Research: Next-Generation Kinase Inhibitors

Employ this fluorinated quinoline scaffold as a core building block for the design and synthesis of novel kinase inhibitors, particularly those targeting MELK or c-Met, for which the 7,8-difluoro pattern is specifically claimed in the patent literature .

Medicinal Chemistry Studies on Fluorine Effects

Utilize 7,8-difluoro-2-methylquinolin-4-ol in comparative studies with non-fluorinated or mono-fluorinated quinoline analogs to systematically investigate the impact of fluorine substitution on lipophilicity (XLogP3 = 2.1 vs. LogP ~2.07 for non-fluorinated analog) and metabolic stability in lead optimization campaigns [3][4].

Application
Selection Property
Validation Focus
Agrochemical fungicide discovery
Validated ipflufenoquin scaffold
Synthetic pathway fidelity; antifungal activity assays
Oncology kinase inhibitor research
Privileged 7,8-difluoro scaffold for kinase targets
Kinase profiling; patent landscape review
Fluorine effect lead optimization studies
Defined fluorination pattern with enhanced lipophilicity and rigidity
Comparative ADME assays; target engagement validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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